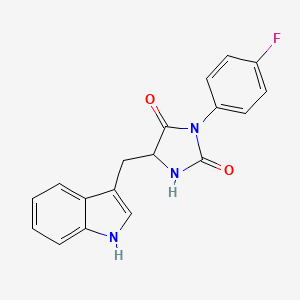![molecular formula C22H26N2O2 B4029700 (2,5-Dimethylpiperazine-1,4-diyl)bis[(2-methylphenyl)methanone]](/img/structure/B4029700.png)
(2,5-Dimethylpiperazine-1,4-diyl)bis[(2-methylphenyl)methanone]
Overview
Description
(2,5-Dimethylpiperazine-1,4-diyl)bis[(2-methylphenyl)methanone] is an organic compound with a complex structure that includes a piperazine ring substituted with dimethyl groups and two benzophenone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylpiperazine-1,4-diyl)bis[(2-methylphenyl)methanone] typically involves the reaction of 2,5-dimethylpiperazine with 2-methylbenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction completion. Purification steps such as recrystallization or column chromatography would be employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethylpiperazine-1,4-diyl)bis[(2-methylphenyl)methanone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzophenone moieties, where halogenated derivatives can be formed using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(2,5-Dimethylpiperazine-1,4-diyl)bis[(2-methylphenyl)methanone] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (2,5-Dimethylpiperazine-1,4-diyl)bis[(2-methylphenyl)methanone] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperazine ring can interact with biological macromolecules, potentially inhibiting or activating their function. The benzophenone moieties may also play a role in its activity by interacting with hydrophobic regions of proteins or cell membranes.
Comparison with Similar Compounds
Similar Compounds
(2,5-Dimethylpiperazine-1,4-diyl)bis(benzophenone): Similar structure but lacks the methyl groups on the benzene rings.
(2,5-Dimethylpiperazine-1,4-diyl)bis[(4-methylphenyl)methanone]: Similar structure but with methyl groups in the para position on the benzene rings.
Uniqueness
(2,5-Dimethylpiperazine-1,4-diyl)bis[(2-methylphenyl)methanone] is unique due to the specific positioning of the methyl groups on both the piperazine ring and the benzene rings. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[2,5-dimethyl-4-(2-methylbenzoyl)piperazin-1-yl]-(2-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-15-9-5-7-11-19(15)21(25)23-13-18(4)24(14-17(23)3)22(26)20-12-8-6-10-16(20)2/h5-12,17-18H,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTMFZLERQXHIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CN1C(=O)C2=CC=CC=C2C)C)C(=O)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


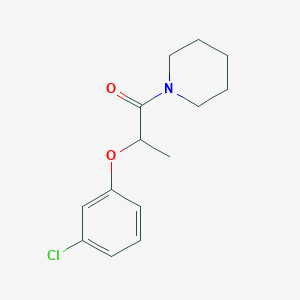
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)butanamide](/img/structure/B4029643.png)
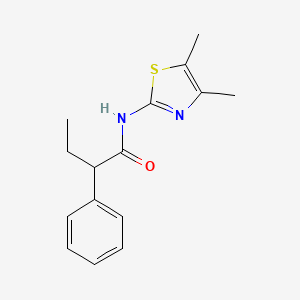
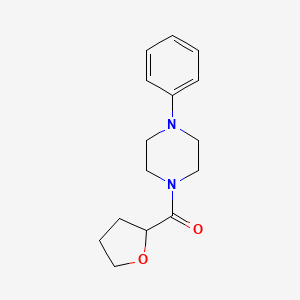
![1-[1-(1-{[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)-1H-1,2,3-triazol-4-yl]ethanol trifluoroacetate (salt)](/img/structure/B4029680.png)
![2-{[5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B4029687.png)
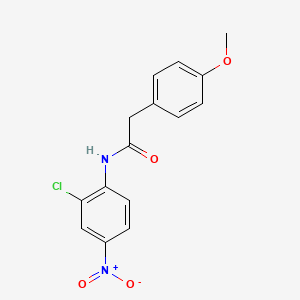
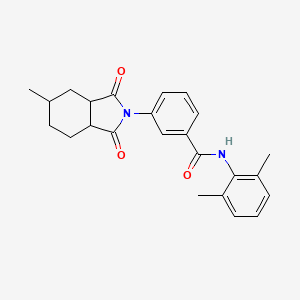
![N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B4029712.png)
![4-[4-(2-methoxypyridin-3-yl)-2-methylquinolin-3-yl]butan-2-one](/img/structure/B4029720.png)
![ethyl 3-[(2E)-3-phenyl-2-propen-1-yl]-1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinecarboxylate](/img/structure/B4029728.png)

![3-(Cyclopentylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4029733.png)
